molecular formula C14H24ClNO2 B2517726 1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1215398-81-4

1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B2517726
CAS No.: 1215398-81-4
M. Wt: 273.8
InChI Key: FFJKQILLHLPMDC-UHFFFAOYSA-N
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Description

1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of interest in both medicinal chemistry and industrial applications due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential use in treating cardiovascular diseases, such as hypertension and arrhythmias.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves the reaction of sec-butylamine with 3-(p-tolyloxy)propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization, filtration, and drying are employed to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: New compounds with different functional groups replacing the sec-butylamino group.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart’s workload and decreases blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with similar therapeutic effects but different chemical structure.

    Atenolol: A selective beta-1 blocker used to treat hypertension and angina.

    Metoprolol: A beta-1 selective blocker with applications in treating heart failure and hypertension.

Uniqueness

1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its sec-butylamino group and p-tolyloxy moiety contribute to its unique receptor binding affinity and metabolic profile, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

1-(butan-2-ylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-4-12(3)15-9-13(16)10-17-14-7-5-11(2)6-8-14;/h5-8,12-13,15-16H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJKQILLHLPMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(COC1=CC=C(C=C1)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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